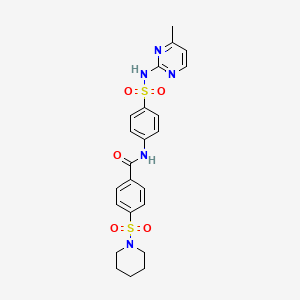
3-(3-Chloroprop-1-ynyl)-5-fluorobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-(3-Chloroprop-1-ynyl)-5-fluorobenzonitrile” is a complex organic molecule. It likely contains a benzene ring (a hexagonal ring of carbon atoms) with a fluorine atom and a nitrile group (-CN) attached, as well as a 3-chloroprop-1-ynyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized using various methods. For instance, diarylbutynol derivatives are formed in moderate to good yields under mild conditions from the reaction of 1-(3-chloroprop-1-ynyl)-4-nitrobenzene with various aromatic aldehydes using tetrakis (dimethylamino)ethylene (TDAE) as a reductant .Scientific Research Applications
Precursor for PET Radioligand Synthesis
3-(3-Chloroprop-1-ynyl)-5-fluorobenzonitrile serves as a precursor in the synthesis of PET radioligands, such as [18F]SP203. An improved synthesis method involving Sonogashira coupling with 3-bromo-5-fluorobenzonitrile has been developed, showcasing its role in efficient radioligand production (Gopinathan, Jin, & Rehder, 2009).
Development of Radiotracer for mGluR5 Imaging
It is instrumental in the development of radiotracers like [(18)F]FPEB for PET imaging of the metabotropic glutamate subtype 5 receptor (mGluR5). The compound's role in the synthesis of radiolabeling precursors for clinical research emphasizes its significance in neuroimaging and receptor studies (Lim, Labaree, Li, & Huang, 2014).
Structural and Electronic Properties Analysis
The compound is used in studies analyzing the structural and electronic properties of monofluorobenzonitriles. Research on compounds like 3-(3-Chloroprop-1-ynyl)-5-fluorobenzonitrile provides valuable insights into the energetic and structural characteristics of related chemical entities (Ribeiro da Silva, Monte, Rocha, & Cimas, 2012).
Halogen-Exchange Fluorination
This compound is important in the halogen-exchange fluorination process, playing a key role in the synthesis of various fluorinated benzonitriles. Its involvement in these chemical reactions highlights its utility in organic synthesis and fluorine chemistry (Suzuki & Kimura, 1991).
X-Ray Crystallography Studies
In X-ray crystallography, 3-(3-Chloroprop-1-ynyl)-5-fluorobenzonitrile contributes to the understanding of molecular structures and intermolecular interactions. Its use in educational settings, like teaching laboratories, underlines its applicability in instructional contexts (Aldeborgh et al., 2014).
Synthesis of Novel Derivatives
The compound is pivotal in synthesizing novel derivatives with potential applications in various fields, including medicinal chemistry. Its role in the creation of new chemical entities demonstrates its versatility and importance in synthetic chemistry (Li, 2015).
properties
IUPAC Name |
3-(3-chloroprop-1-ynyl)-5-fluorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClFN/c11-3-1-2-8-4-9(7-13)6-10(12)5-8/h4-6H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGECMHUOPNYHQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C#N)F)C#CCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloroprop-1-yn-1-yl)-5-fluorobenzonitrile | |
CAS RN |
1507756-33-3 |
Source


|
| Record name | 3-(3-chloroprop-1-yn-1-yl)-5-fluorobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrole-2-carbaldehyde oxime](/img/structure/B2806332.png)

![3-methoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2806334.png)
![Ethyl 5-(3,4-dimethylbenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2806335.png)





![4-chloro-2-methoxy-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2806348.png)